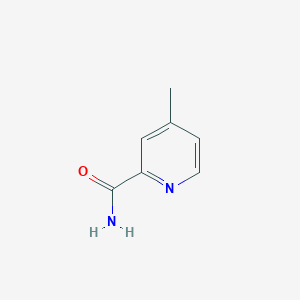

4-Methylpyridine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDSTRYKPBORIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467582 | |

| Record name | 4-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54089-04-2 | |

| Record name | 4-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Methylpyridine 2 Carboxamide and Its Derivatives

Established Synthetic Routes for 4-Methylpyridine-2-carboxamide Core

The formation of the this compound scaffold relies on fundamental reactions that are well-established in organic synthesis. These methods typically involve the construction of the amide functionality from a corresponding carboxylic acid precursor.

Condensation Reactions in Pyridine (B92270) Carboxamide Synthesis

Condensation reactions represent a foundational approach to the synthesis of pyridine carboxamides. Generally, these methods involve the formation of an amide bond between a pyridine carboxylic acid derivative and an amine. One of the most common strategies is the Hantzsch pyridine synthesis, a multi-component reaction that combines an aldehyde, ammonia (B1221849), and a β-ketoester to produce a dihydropyridine (B1217469), which can then be oxidized to the aromatic pyridine. pharmaguideline.comacsgcipr.orgyoutube.com Variations of this approach allow for the construction of asymmetrically substituted pyridines. pharmaguideline.combaranlab.org

Another classical approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by an oxidation step to yield the pyridine ring. youtube.com To circumvent the need for a separate oxidation step, hydroxylamine (B1172632) can be used in place of ammonia, leading directly to the aromatic product after dehydration. youtube.com These condensation strategies are versatile for building the core pyridine skeleton, which can then be further modified to introduce the desired carboxamide group.

Reactions Involving Thionyl Chloride and Amines

A direct and highly effective method for synthesizing pyridine carboxamides, including this compound, involves the activation of the corresponding carboxylic acid with thionyl chloride (SOCl₂). researchgate.net This process converts the carboxylic acid, such as 4-methylpicolinic acid, into a more reactive acyl chloride intermediate. google.comnih.gov

The general procedure begins with refluxing the pyridine carboxylic acid with thionyl chloride, which quantitatively generates the pyridine-2-carbonyl chloride. google.comnih.gov Excess thionyl chloride is typically removed under vacuum. The resulting acyl chloride is then reacted in situ with an appropriate amine—in this case, ammonia or an ammonia equivalent—to form the carboxamide bond. google.comnih.gov A base, such as triethylamine, is often added to neutralize the hydrochloric acid (HCl) byproduct generated during the amidation step. nih.gov This two-step, one-pot process is widely used in both laboratory and industrial settings due to its efficiency and the high reactivity of the acyl chloride intermediate. researchgate.netgoogle.com

Advanced Synthetic Strategies and Novel Methodologies

Beyond the classical construction of the core structure, advanced synthetic methods focus on the precise modification of the pyridine ring. These strategies are essential for creating derivatives of this compound with specific substitution patterns that are otherwise difficult to access.

Regioselective Functionalization of Pyridine Rings

The selective functionalization of pyridine at a specific carbon atom is a significant challenge in heterocyclic chemistry due to the electronic nature of the ring. nih.govresearchgate.net The nitrogen atom deactivates the ring towards electrophilic substitution and directs nucleophilic attacks primarily to the C2 and C4 positions. pharmaguideline.com Consequently, novel strategies are required to achieve regioselectivity, particularly for C4-functionalization in the presence of a C2-substituent.

C4-Alkylation via Minisci-type Decarboxylative Alkylation

A significant breakthrough in the selective C4-alkylation of pyridines has been the development of a modified Minisci-type reaction. nih.govorganic-chemistry.org The direct position-selective C4-alkylation of pyridines has historically been difficult, often resulting in mixtures of regioisomers. nih.govresearchgate.net

A novel strategy employs a removable blocking group to direct the functionalization specifically to the C4 position. nih.govscispace.com In this approach, the pyridine nitrogen is first functionalized with a maleate-derived blocking group. organic-chemistry.org This modification alters the electronic properties of the ring and sterically hinders the C2 and C6 positions. The subsequent reaction is a Minisci-type decarboxylative alkylation, which proceeds under acid-free conditions using a silver nitrate (B79036) catalyst and ammonium (B1175870) persulfate as an oxidant. nih.govorganic-chemistry.org This method allows for the introduction of a wide range of primary, secondary, and tertiary alkyl groups at the C4 position with exquisite regioselectivity. nih.govscispace.com After the alkylation is complete, the blocking group is easily removed, yielding the C4-alkylated pyridine. organic-chemistry.org This technique represents a strategic shift, applying Minisci chemistry at an early stage of synthesis rather than as a late-stage functionalization tool. nih.govresearchgate.net

| Entry | Carboxylic Acid Donor | Resulting C4-Substituent | Yield (%) |

|---|---|---|---|

| 1 | Cyclohexanecarboxylic acid | Cyclohexyl | 81 |

| 2 | Pivalic acid | tert-Butyl | 75 |

| 3 | Adamantane-1-carboxylic acid | 1-Adamantyl | 85 |

| 4 | Isobutyric acid | Isopropyl | 73 |

| 5 | 4-Phenylbutanoic acid | 3-Phenylpropyl | 65 |

Nucleophilic Dearomatization Approaches

Nucleophilic dearomatization provides a powerful pathway for the synthesis of highly functionalized dihydropyridine and piperidine (B6355638) scaffolds from simple pyridines. mdpi.com This strategy involves the temporary disruption of the pyridine ring's aromaticity through the addition of a nucleophile. acs.org To render the pyridine nucleus sufficiently electrophilic for this to occur, the pyridine nitrogen must first be activated. mdpi.comresearchgate.net

Activation is typically achieved by converting the pyridine into a pyridinium (B92312) salt, for example, an N-acyl or N-alkylpyridinium salt. mdpi.com These activated species are highly reactive towards a variety of nucleophiles, including organometallic reagents, enolates, and others. mdpi.comresearchgate.net The nucleophilic attack can occur at either the C2 or C4 position. The regioselectivity of the attack can be influenced by the nature of the activating group on the nitrogen and the nucleophile itself. mdpi.comnih.gov For instance, a bulky activating group can sterically block the C2 position, thereby favoring attack at the C4 position. nih.govacs.org Following the addition, the resulting dihydropyridine intermediate can be rearomatized or undergo further transformations, providing a versatile route to complex pyridine derivatives. mdpi.com

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Cross-Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. umb.edumdpi.commdpi-res.com Among these, the Suzuki-Miyaura cross-coupling reaction is a widely utilized method for synthesizing biaryl compounds and other complex molecules. nih.govsigmaaldrich.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. nih.govresearchgate.net

In the context of pyridine derivatives, the Suzuki-Miyaura reaction offers a practical approach for creating substituted pyridines. nih.gov For instance, the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been shown to produce novel pyridine derivatives in moderate to good yields. nih.gov These reactions are often carried out in a solvent mixture of 1,4-dioxane (B91453) and water, using a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄. nih.gov

Challenges in these coupling reactions can arise from the Lewis basicity of the pyridine nitrogen, which can bind to the metal catalyst and inhibit its activity. nih.gov Furthermore, the transmetallation of alkyl organoboron species can be slow, making decomposition pathways more competitive. nih.gov To overcome these challenges, alternative coupling partners to the traditional boronic acids have been explored. For example, pyridine-2-sulfinates have been successfully used as nucleophilic coupling partners in palladium-catalyzed desulfinylative cross-coupling reactions with aryl bromides and chlorides. sigmaaldrich.comtcichemicals.com

The table below summarizes some examples of Suzuki-Miyaura cross-coupling reactions involving pyridine derivatives.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for Pyridine Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water | 5-aryl-2-methylpyridin-3-amine | Moderate to Good | nih.gov |

Vapour Phase Synthesis of Methylpyridines and Subsequent Functionalization

Vapour phase synthesis offers a continuous and often catalytic route to various chemical compounds, including methylpyridines. niscair.res.innih.govsemanticscholar.org One common method involves the dehydrocyclization reaction of aldehydes and ammonia over a solid acid catalyst. niscair.res.in For example, the reaction of acetaldehyde (B116499) and ammonia in the vapor phase over potassium salts of 12-tungstophosphoric acid can yield 2-methylpyridine (B31789) and 4-methylpyridine (B42270). niscair.res.in The yields of these products can range from 38.0% to 64.5% depending on the reaction conditions. niscair.res.in

Another approach to synthesizing methylpyridines in the vapor phase is the alkylation of pyridine with an alkyl source like methanol. nih.gov For instance, Ni-Co ferrite (B1171679) catalysts have been used for the alkylation of pyridine with methanol, producing 2- and 3-methylpyridines, as well as 2,6-lutidine. nih.gov However, these methods can sometimes suffer from low conversions and lack of regioselectivity. nih.gov

The synthesis of methylpyridines from acetylene (B1199291) and ammonia at high temperatures is another established vapor phase method. semanticscholar.orgresearchgate.net Catalysts containing cadmium, chromium, and zinc compounds have been shown to be effective, with cadmium compounds, in particular, increasing the yield of methylpyridines. semanticscholar.org For example, a catalyst with the composition CdO-13.0%, Cr₂O₃-5.0%, and kaolin-82.0% (CChK-13) has demonstrated a 70.2% yield of 2- and 4-methylpyridines. researchgate.net

Once synthesized, these methylpyridines can be further functionalized. A key functionalization is the oxidation of the methyl group to a carboxylic acid, which is discussed in a later section.

The following table provides an overview of different vapor phase synthesis methods for methylpyridines.

Table 2: Vapour Phase Synthesis of Methylpyridines

| Reactants | Catalyst | Temperature (°C) | Products | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetaldehyde, Ammonia | Potassium salts of 12-tungstophosphoric acid | 350–450 | 2-methylpyridine, 4-methylpyridine | 38.0–64.5 | niscair.res.in |

| Pyridine, Methanol | Ni-Co ferrite catalysts | Not specified | 2-methylpyridine, 3-methylpyridine, 2,6-lutidine | 17–50 (conversion) | nih.gov |

Derivatization and Functionalization Strategies of this compound

Amide Functional Group Modifications

The amide functional group is a versatile moiety that can undergo various modifications. chemistrytalk.orgmasterorganicchemistry.com Amides are generally less basic and more acidic than their corresponding amines. masterorganicchemistry.com The synthesis of amides can be achieved through several routes, including the reaction of a carboxylic acid with an amine using a coupling agent, or the reaction of an acyl chloride with an amine. chemistrytalk.orgmasterorganicchemistry.com

In the context of this compound, modifications of the amide group can lead to a diverse range of derivatives. For instance, the nitrogen of the amide can be alkylated or acylated to introduce new functional groups. mdpi.com Hydrazinolysis of amides, accelerated by ammonium salts, can convert the amide back to a carboxylic acid equivalent and an amine, which can then be used in further transformations. nih.gov The resulting acyl hydrazides can be converted to esters by reacting with a β-diketone. nih.gov

These modifications are crucial in medicinal chemistry for altering the physicochemical properties of a molecule, such as its solubility, polarity, and ability to form hydrogen bonds. chemistrytalk.org

Pyridine Ring Substitutions and Side Chain Modifications

The direct and selective functionalization of the pyridine ring can be challenging due to its electron-poor nature and the coordinating power of the nitrogen atom. rsc.org However, various strategies have been developed to introduce substituents onto the pyridine ring.

One approach is through metalation, where a strong base is used to deprotonate a C-H bond on the ring, followed by quenching with an electrophile. nih.gov For example, using n-butylsodium allows for the deprotonation and functionalization at the C4-position of pyridine. nih.gov

Transition metal-catalyzed cross-coupling reactions, as discussed earlier, are also a primary method for introducing substituents onto the pyridine ring. nih.govnih.gov

Side-chain modifications of the methyl group at the 4-position can also be performed. For instance, side-chain lithiation of 2- and 4-substituted pyridines allows for the introduction of various functional groups onto the methyl side chain. researchgate.net

The table below illustrates different functionalization strategies for the pyridine ring.

Table 3: Pyridine Ring and Side Chain Functionalization Strategies

| Strategy | Reagents | Position of Functionalization | Type of Functionalization | Reference |

|---|---|---|---|---|

| Metalation-Capture | n-butylsodium, Electrophile | C4 | Alkylation, Arylation | nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Varies (e.g., C5) | Arylation | nih.gov |

Formation of Fused Heterocyclic Systems

This compound and its derivatives can serve as precursors for the synthesis of fused heterocyclic systems. These complex structures are often of interest in medicinal chemistry due to their potential biological activities.

For example, a series of novel furo[2,3-b]pyridine-2-carboxamide and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives have been prepared starting from a pyridin-2(1H)-one derivative. nih.gov The synthesis involves selective O-alkylation, cyclization, and subsequent reactions with various reagents to build the fused ring systems. nih.gov

Another example involves the reaction of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with reagents like ethyl acetoacetate, acetic anhydride, and formic acid to yield the corresponding pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov Furthermore, the reaction of a 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile with various reagents can lead to the formation of pyrazolo[3,4-b]pyridine and 1,2,4-triazolo[3,4-a]pyridine derivatives. nih.gov

The synthesis of these fused systems often involves intramolecular cyclization reactions, where a functional group on the pyridine ring reacts with a side chain to form a new ring.

Oxidation Pathways for Pyridine Carboxylic Acids from Methylpyridines

The oxidation of the methyl group of methylpyridines to the corresponding pyridine carboxylic acids is a fundamental transformation. acs.orgacs.org These carboxylic acids are valuable intermediates in the synthesis of various fine chemicals and pharmaceuticals. google.com

Several methods have been developed for this oxidation. A common laboratory method involves the use of strong oxidizing agents like potassium permanganate. acs.org However, this method can generate significant amounts of manganese dioxide waste.

More environmentally friendly methods have been explored, such as vapor phase oxidation using air as the oxidant. google.com For instance, 4-methylpyridine can be oxidized to isonicotinic acid over a Va-Ti-Zr oxide catalyst in the vapor phase. google.com Similarly, the vapor-phase oxidation of 4-picoline over a V-Ti-Cr-Al-P oxide catalyst has been reported to give isonicotinic acid with a yield of up to 82%. google.com

Another approach involves the oxidation of a methyl-pyridine dissolved in aqueous hydrochloric acid with chlorine in the presence of actinic radiation. google.com This process can be driven to completion by distilling off the azeotrope of water and hydrogen chloride. google.com

The table below summarizes various oxidation methods for converting methylpyridines to pyridine carboxylic acids.

Table 4: Oxidation of Methylpyridines to Pyridine Carboxylic Acids

| Methylpyridine | Oxidizing Agent/Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Picoline | Potassium Permanganate | Not specified | Isonicotinic Acid | Not specified | acs.org |

| 4-Methylpyridine | Air / Va-Ti-Zr oxide catalyst | Vapor Phase | Isonicotinic Acid | Not specified | google.com |

| 4-Picoline | Air / V-Ti-Cr-Al-P oxide catalyst | Vapor Phase | Isonicotinic Acid | 82 | google.com |

Compound Names Table

| Compound Name |

|---|

| This compound |

| 2-Methylpyridine |

| 4-Methylpyridine |

| 2,6-Lutidine |

| 3-Methylpyridine |

| 5-bromo-2-methylpyridin-3-amine |

| 5-aryl-2-methylpyridin-3-amine |

| Isonicotinic acid |

| Nicotinic acid |

| 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile |

| 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile |

| Acetaldehyde |

| Ammonia |

| Methanol |

| Acetylene |

| Potassium permanganate |

| Chlorine |

| n-butylsodium |

| Ethyl acetoacetate |

| Acetic anhydride |

| Formic acid |

| Arylboronic acid |

| Pd(PPh₃)₄ |

| K₃PO₄ |

Medicinal and Biological Chemistry of 4 Methylpyridine 2 Carboxamide Derivatives

Antimicrobial Activities and Mechanisms

Derivatives of 4-methylpyridine-2-carboxamide have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of antimicrobial activities. Researchers have synthesized and evaluated various analogues, revealing their potential to combat bacteria, fungi, and mycobacteria through diverse mechanisms of action.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The pyridine (B92270) carboxamide structure is a crucial scaffold known for its antibacterial properties. mdpi.commdpi.com The carboxamide bond (-CO-NH-), a fundamental component of proteins, is noted for its resistance to hydrolysis, a vital feature in biological systems. mdpi.com Pyridine-3-carboxylic acid analogs have been reported to exhibit a range of biological activities, including antibacterial and antifungal effects. nih.gov

Derivatives of this compound have been investigated for their efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain N-substituted derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamide have shown moderate inhibitory effects against several bacterial strains. researchgate.net In studies on other pyridine derivatives, imidazo[4,5-b]pyridine compounds demonstrated greater sensitivity against Gram-positive bacteria like Bacillus cereus compared to Gram-negative bacteria such as Escherichia coli. mdpi.com Similarly, some Mannich bases of isonicotinohydrazide have shown high antibacterial activity against Gram-positive species like Bacillus subtilis and Staphylococcus aureus, and Gram-negative species such as Pseudomonas aeruginosa and E. coli, with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 12.5 μg/mL. mdpi.com

The introduction of different substituents on the aromatic ring of methyl-2-aminopyridine-4-carboxylate derivatives has been shown to influence their antimicrobial activity, with compounds featuring electron-donating hydroxyl and methoxy (B1213986) groups showing enhanced effects. semanticscholar.org This highlights the potential for structural modification to optimize the antibacterial spectrum and potency of this class of compounds.

Activity against Extended-Spectrum β-Lactamase (ESBL) Producing Bacteria

A significant area of research has been the activity of this compound derivatives against multidrug-resistant bacteria, particularly those producing extended-spectrum β-lactamases (ESBLs). mdpi.comnih.gov ESBLs are enzymes that confer resistance to a wide range of β-lactam antibiotics, including penicillins and third-generation cephalosporins, posing a major public health threat. mdpi.commdpi.com

A study on a series of synthesized N-(4-methylpyridin-2-yl)thiophene-2-carboxamides (compounds 4a–h ) demonstrated their potential as effective agents against an ESBL-producing clinical strain of Escherichia coli ST131. mdpi.comnih.gov The antibacterial activity was evaluated using agar (B569324) well diffusion and broth dilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). mdpi.comnih.gov

Among the tested compounds, 4a and 4c showed the highest activity. mdpi.comnih.gov Molecular docking studies suggested that these compounds could act as potent inhibitors of the β-lactamase enzyme by fitting into its binding pocket. mdpi.com The interaction patterns of these carboxamide analogues were found to be more stable compared to the natural ligand tazobactam, a known β-lactamase inhibitor. mdpi.com

Table 1: Antibacterial Activity of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Derivatives against ESBL-Producing E. coli ST131

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| 4a | 3.12 | 6.25 |

| 4b | 6.25 | 12.5 |

| 4c | 3.12 | 6.25 |

| 4d | 12.5 | 25 |

| 4e | 25 | 50 |

| 4f | 50 | 100 |

| 4g | 100 | 200 |

| 4h | 200 | 400 |

Data sourced from Ahmad, et al. (2023). mdpi.com

Inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA)

The efficacy of pyridine derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA) has been a subject of investigation. While specific studies focusing solely on this compound derivatives against MRSA are limited, research on related structures provides valuable insights. For example, certain 4-hydroxy-2-pyridone alkaloids have demonstrated inhibitory activity against MRSA. nih.gov One compound, in particular, exhibited a broad inhibitory spectrum against several Gram-positive bacteria, including MRSA, with MIC values ranging from 1.56 to 6.25 µM. nih.gov Another study on robenidine (B1679493) analogues, which contain a different core structure but are also being explored for antimicrobial properties, identified a derivative with a MIC of 1.0 μg/mL against MRSA. nih.gov

Furthermore, a novel pleuromutilin (B8085454) derivative featuring a substituted pyrimidine (B1678525) ring, EDT (14-O-[(5-Ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin), has shown potent activity against clinical isolates of MRSA with MIC values between 0.0313–0.125 μg/mL. nih.gov These findings suggest that the broader class of pyridine and pyrimidine carboxamides represents a promising area for the development of new anti-MRSA agents.

Antifungal Efficacy

Derivatives of pyridine carboxamide have also been evaluated for their antifungal properties. nih.govnih.gov A study focused on novel pyridine carboxamides bearing a diarylamine-modified scaffold identified compounds with moderate to good in vitro antifungal activity against a panel of eight plant pathogenic fungi. nih.gov One particular compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f ), showed a 76.9% inhibition rate against Botrytis cinerea at a concentration of 50 mg/L and also displayed good in vivo antifungal activity against this pathogen. nih.gov The mechanism of action for this series of compounds was suggested to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. nih.gov

Another study on 4-alkylthiopyridine-2-carbothioamides reported moderate antifungal activity against Trichophyton mentagrophytes, with the activity being influenced by the hydrophobicity of the alkyl group. nih.gov

Table 2: In Vitro Antifungal Activity of Pyridine Carboxamide Derivatives at 50 mg/L

| Compound ID | Fungus | Inhibition Rate (%) |

|---|---|---|

| 3a | Botrytis cinerea | 35.2 |

| 3b | Botrytis cinerea | 40.7 |

| 3c | Botrytis cinerea | 38.9 |

| 3d | Botrytis cinerea | 50.0 |

| 3e | Botrytis cinerea | 57.4 |

| 3f | Botrytis cinerea | 76.9 |

| 3g | Colletotrichum ambiens | 84.1 |

Data represents a selection from Yang, et al. (2022). nih.gov

Anti-mycobacterial Activity and Prodrug Mechanisms

The pyridine carboxamide scaffold has been identified as a promising starting point for the development of novel drugs against Mycobacterium tuberculosis. nih.govasm.org Through phenotypic screening of the Pathogen Box library, a pyridine carboxamide derivative, MMV687254 , was identified as a potent hit. nih.govasm.org This compound demonstrated specific activity against M. tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (M. bovis BCG), while being inactive against a panel of other bacteria, including E. faecalis, S. aureus, K. pneumoniae, A. baumanii, P. aeruginosa, and E. coli. nih.govasm.org

The activity of MMV687254 was found to be bacteriostatic in liquid cultures but bactericidal within infected macrophages, where its efficacy was comparable to the frontline anti-tubercular drug isoniazid. nih.govasm.org Further investigation into its mechanism revealed that it functions as a prodrug. nih.govasm.org

AmiC-Dependent Hydrolysis and Activation

The anti-mycobacterial activity of the pyridine carboxamide derivative MMV687254 is dependent on its activation within the mycobacterial cell. nih.govasm.org Mechanistic studies have shown that this compound is a prodrug that requires hydrolysis by the mycobacterial amidase, AmiC. nih.govasm.org This enzymatic conversion transforms the inactive prodrug into its active form, which then exerts its anti-tubercular effect. nih.govasm.org This mode of activation is a key feature of its mechanism of action and provides a pathway for further optimization of this class of compounds to develop more potent agents against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.govasm.org

Induction of Autophagy in Host Cells

Autophagy is a catabolic cellular process responsible for the degradation of damaged organelles and protein aggregates, playing a critical role in cellular homeostasis. The modulation of autophagy is a significant area of interest in therapeutic research. Certain derivatives of pyrazole (B372694) carboxamide have been identified as modulators of autophagy in cancer cells. nih.gov For instance, specific pyrazole carboxamide derivatives containing a fluorine group were found to inhibit the growth of A549 lung cancer cells by inducing autophagy. nih.gov This suggests that the carboxamide scaffold can be a key pharmacophore for designing molecules that can trigger this cellular process.

Research into other related heterocyclic carboxamide structures has further illuminated this potential. Derivatives of 6-cinnamamido-quinoline-4-carboxamide (CiQ) have been shown to induce autophagy, which ultimately leads to the disruption of autophagy propagation and triggers apoptosis in cancer cells. oncotarget.com The mechanism involves the impairment of lysosome function, a critical component of the autophagic pathway. oncotarget.com While direct studies on this compound are less prevalent in this specific context, the findings from structurally related carboxamide derivatives indicate that this chemical class holds potential for the development of autophagy-inducing agents.

| Compound Class | Cell Line | Effect on Autophagy | Reference |

| Pyrazole carboxamide derivatives (with fluorine) | A549 (Lung Cancer) | Induces autophagy, leading to growth inhibition | nih.gov |

| 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives | Various cancer cell lines | Induces autophagy, disrupts autophagic flux | oncotarget.com |

Anti-inflammatory and Immunomodulatory Potentials

Derivatives of pyridine and related heterocyclic structures featuring a carboxamide moiety have demonstrated notable anti-inflammatory and immunomodulatory activities. The pyridine nucleus is a core component of many compounds with diverse biological activities. google.com Research into a series of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides, which are structural analogues of the immunomodulator roquinimex, has shown significant topical anti-inflammatory effects. nih.gov In a phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced mouse ear swelling test, all tested carboxamides in this series exhibited significant inhibitory activity. nih.gov

The anti-inflammatory potential of such compounds is often linked to the inhibition of key inflammatory mediators. For example, certain pyrimidine derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme overexpressed in inflammatory conditions and some cancers. nih.gov Furthermore, a library of pyrazolo[1,5-a]quinazoline compounds, which share structural similarities, was screened for its ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical pathway in the inflammatory response. mdpi.com This screening identified several compounds with potent anti-inflammatory activity. mdpi.com These findings collectively suggest that the this compound scaffold is a promising starting point for the development of novel anti-inflammatory and immunomodulatory agents.

| Compound Series | Assay | Key Findings | Reference |

| N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides | PMA-induced mouse ear swelling | Significant topical anti-inflammatory activity observed. | nih.gov |

| Pyrazolo[1,5-a]quinazoline derivatives | LPS-induced NF-κB transcriptional activity in THP-1Blue cells | Identification of compounds with potent anti-inflammatory effects (IC50 < 50 µM). | mdpi.com |

| Pyrimidine derivatives | In vitro cyclooxygenase inhibition assay | Selective COX-2 inhibition, indicating anti-inflammatory potential. | nih.gov |

Oncology Research and Antitumor Agents

The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous anticancer agents. ijpsonline.comter-arkhiv.ruresearchgate.net The incorporation of a carboxamide group, particularly at the 2-position, often enhances the biological activity and pharmacokinetic properties of these molecules. nih.gov A prominent example is Sorafenib (B1663141), an oral multikinase inhibitor approved for the treatment of advanced renal cell and hepatocellular carcinoma, which features a 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide structure. mdpi.com The pyridine-2-carboxamide moiety in Sorafenib is crucial for its activity, and modifications to this part of the molecule have been explored to develop new derivatives with comparable or improved antiproliferative effects against a range of cancer cell lines. mdpi.com

The fusion of a pyrazole ring with a pyridine scaffold to form pyrazolopyridines has yielded compounds with significant therapeutic potential, particularly in oncology. google.com The synthesis of these derivatives often involves multi-step reactions starting from functionalized pyridine precursors. For example, pyrazolo[3,4-d]pyrimidin-4-ones, a related class of compounds, have been synthesized from pyrazole carboxylate precursors through a series of reactions including hydrolysis, cyclization with acetic anhydride, and subsequent reaction with various amines or hydrazines. nih.gov These synthetic routes allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships. The resulting compounds have shown cytotoxic activity against human cancer cell lines, such as the MCF-7 breast adenocarcinoma cell line. nih.gov The versatility of these synthetic methods highlights the potential for creating extensive libraries of pyrazolopyridine derivatives for screening as novel anticancer agents. researchgate.netmdpi.com

A key mechanism through which pyridine carboxamide derivatives exert their antitumor effects is the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes. frontiersin.org PARP enzymes, particularly PARP1, are crucial for DNA repair, and their inhibition can lead to the accumulation of DNA damage and cell death, especially in cancer cells with pre-existing defects in DNA repair pathways (a concept known as synthetic lethality). frontiersin.org The N-methylpyridine-2-carboxamide scaffold has been identified as a core structure for potent PARP-1 inhibitors. researchgate.net The development of PARP inhibitors has led to significant advances in cancer therapy, with several inhibitors now approved for clinical use. researchgate.net For instance, Veliparib (ABT-888), a potent oral inhibitor of PARP-1 and PARP-2, is a benzimidazole (B57391) carboxamide derivative that has shown efficacy in preclinical tumor models when combined with DNA-damaging agents. nih.govacs.org

The efficacy of PARP inhibitors is not solely dependent on their catalytic inhibition of the enzyme. A critical mechanism of action is the "trapping" of PARP enzymes on damaged DNA. nih.govdoi.org This process creates PARP-DNA complexes that are highly cytotoxic, as they obstruct DNA replication and transcription. doi.org Different PARP inhibitors exhibit markedly different trapping efficiencies, which often correlate more closely with their cytotoxicity than their catalytic inhibitory potency. nih.gov For example, inhibitors like niraparib (B1663559) and olaparib (B1684210) are more potent at trapping PARP than veliparib. nih.gov This trapping mechanism is an important consideration in the design of new PARP inhibitors based on the this compound scaffold. The ability of a compound to form and stabilize the PARP-DNA complex is a key determinant of its therapeutic potential. nih.gov

| PARP Inhibitor | Catalytic Inhibition (IC50) | Relative PARP Trapping Potency | Reference |

| Niraparib (MK-4827) | Potent | High | nih.gov |

| Olaparib (AZD-2281) | Potent | Moderate | nih.gov |

| Veliparib (ABT-888) | Potent | Low | nih.gov |

The development of PARP inhibitors has transformed the treatment landscape for certain cancers, particularly those with mutations in the BRCA1 and BRCA2 genes, which are involved in homologous recombination repair. frontiersin.org The inhibition of PARP in these homologous recombination-deficient tumors leads to synthetic lethality and targeted cell killing. Several PARP inhibitors have been approved for the treatment of BRCA-mutated ovarian, breast, and pancreatic cancers. frontiersin.org Derivatives of this compound, as potent PARP inhibitors, hold significant promise in this area. Their therapeutic application extends beyond monotherapy; they can also be used in combination with chemotherapy agents like temozolomide (B1682018) and platinum-based drugs, or with radiation therapy, to sensitize cancer cells and enhance treatment efficacy. nih.govnih.gov The antiproliferative activity of sorafenib derivatives, which contain the N-methylpyridine-2-carboxamide moiety, across various cancer cell lines further underscores the broad therapeutic potential of this chemical class in oncology. mdpi.com

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Neuroprotective and Central Nervous System Activities

Derivatives of this compound have emerged as a significant scaffold in medicinal chemistry, demonstrating a range of activities within the central nervous system (CNS). Research has particularly focused on their potential as neuroprotective agents, cholinesterase inhibitors, and anticonvulsants, indicating their promise in addressing complex neurological disorders.

A series of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives were designed and synthesized as inhibitors of the c-Abl tyrosine kinase, which plays a role in neurodegenerative diseases like Parkinson's disease. nih.gov Previous studies indicated that the c-Abl inhibitor nilotinib (B1678881) showed neuroprotective effects, but its utility was limited by poor blood-brain barrier permeability. nih.gov The newly synthesized derivatives, particularly compound 9a , exhibited significant c-Abl inhibitory activity and demonstrated a potent neuroprotective effect against MPP+-induced cell death in SH-SY5Y neuroblastoma cells. nih.gov This suggests that targeting c-Abl with this compound derivatives is a viable strategy for developing neuroprotective therapies. nih.gov Furthermore, related aminopyridine compounds have been shown to facilitate neural conduction and may offer neuroprotective benefits beyond purely symptomatic action by mechanisms such as stabilizing myelin and oligodendrocyte precursor cells. nih.gov

The inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for conditions such as Alzheimer's disease. Certain derivatives of this compound have been investigated for this activity. A study involving N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs revealed that several compounds exhibited inhibitory activity against both AChE and BChE in the low micromolar range. nih.gov This dual inhibition is considered beneficial for the symptomatic treatment of Alzheimer's disease. The association of cholinesterase inhibiting activity with other properties, such as anti-inflammatory effects, within the same molecule could prove useful for treating multifaceted neurodegenerative diseases. nih.gov

Table 1: Cholinesterase Inhibition by N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogs Data extracted from in-vitro inhibition assays.

| Compound | Target Enzyme | Inhibition |

|---|---|---|

| Analog Series 4a-4i | AChE | Low micromolar range nih.gov |

| Analog Series 4a-4i | BChE | Low micromolar range nih.gov |

The therapeutic potential of this compound derivatives extends to the management of seizures. The anticonvulsant properties of this class of compounds have been evaluated in established preclinical models. For instance, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs were assessed for their anticonvulsive effects in the pentylenetetrazole (PTZ) seizure model in mice. nih.gov One particular compound from this series, 4e , displayed a significant anticonvulsive effect, offering 50% protection from mortality at a 10 mg/kg dose and 80% protection at 30 mg/kg. nih.gov Another compound, 4h , showed a lesser degree of protection (33%) at 10 mg/kg. nih.gov

In a separate study, a series of N-(pyridin-2-yl) derivatives, including N-(4-methylpyridine-2-yl)-2-azaspiro[4.5]decane-1,3-dione (2c ), were synthesized and tested for anticonvulsant activity in the maximum electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure threshold tests. nih.gov Compound 2c was among the most active compounds identified in this series. nih.gov These findings underscore the potential of the this compound scaffold in the development of novel antiepileptic drugs. biointerfaceresearch.com

Table 2: In-vivo Anticonvulsant Activity of this compound Derivatives Data from the pentylenetetrazole (PTZ) seizure model in BALB-C mice.

| Compound | Protection from Mortality (10 mg/kg) | Protection from Mortality (30 mg/kg) |

|---|---|---|

| 4e | 50% nih.gov | 80% nih.gov |

| 4h | 33% nih.gov | Not Reported |

| Other Analogs | No anticonvulsive activity nih.gov | Not Reported |

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The biological activity of this compound derivatives is highly dependent on their structural features. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the pyridine ring and carboxamide moiety influence potency and selectivity, thereby guiding lead optimization efforts.

SAR analyses have revealed key insights into the chemical features that govern the biological effects of these compounds. For related pyridine carboxamide and carbothioamide derivatives studied as urease inhibitors, the type and position of substituents on the pyridine ring were critical for inhibitory potential. nih.gov For example, an electron-donating methyl group at the ortho position of the pyridine ring resulted in an IC50 value of 3.41 ± 0.011 µM for the carboxamide derivative. nih.gov In contrast, an electron-withdrawing chloro group at the meta position led to more potent inhibition in the carbothioamide series. nih.gov

For anticonvulsant activity, a correlation between lipophilicity and efficacy was observed in a series of N-(pyridin-2-yl) derivatives of 2-azaspiro-diones; higher lipophilicity generally correlated with stronger anticonvulsant effects. nih.gov In studies of other heterocyclic carboxamides, conformational restriction of flexible side chains, such as replacing an N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine, increased inhibitory potency significantly. researchgate.net Similarly, introducing a hydroxyl group to reduce lipophilicity, as in the exchange of a morpholine (B109124) for an (S)-3-hydroxypyrrolidine, also enhanced activity tenfold. researchgate.net These principles highlight the importance of optimizing physicochemical properties and conformational flexibility in the design of potent this compound derivatives.

Computational methods are increasingly employed to rationalize experimental findings and guide the design of new analogs. Molecular docking studies have been used to explore the binding modes of active this compound derivatives with their biological targets. To understand the cholinesterase inhibitory activity of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs, docking studies were performed against AChE and BChE targets. nih.gov

Similarly, for pyridine carboxamide derivatives targeting the urease enzyme, molecular docking was used to demonstrate the binding mode of the most active inhibitors, revealing the involvement of hydrogen bonding, π–π stacking, and van der Waals interactions. nih.gov In the development of neuroprotective c-Abl inhibitors, molecular modeling was the basis for the design of the 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives. nih.gov These computational approaches, including quantitative structure-activity relationship (QSAR) and 3D-QSAR analyses, are invaluable for elucidating SAR, predicting the activity of novel compounds, and optimizing lead candidates for improved potency and target engagement. tandfonline.comresearchgate.net

Pharmacological Target Identification and Validation

Identifying and validating the specific molecular targets of this compound derivatives is fundamental to understanding their mechanism of action and therapeutic potential. Research has successfully identified several pharmacological targets for different biological activities.

For the observed neuroprotective effects, the tyrosine kinase c-Abl has been identified as a key pharmacological target. A series of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives were specifically designed to inhibit c-Abl, and compound 9a showed significant inhibitory activity against this target, which correlated with its potent neuroprotective effect against neurotoxin-induced cell death. nih.gov

In the context of CNS activities, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been validated as the targets for the cholinesterase-inhibiting properties of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs through in-vitro enzymatic assays. nih.gov For anticonvulsant activity, the precise targets are often more complex. While some active N-(pyridin-2-yl) derivatives, including the 4-methyl analog 2c , were tested for their influence on voltage-sensitive calcium channels, they showed low affinity, suggesting other mechanisms may be involved. nih.gov Other studies on anticonvulsants with related heterocyclic scaffolds suggest potential modulation of the GABAA receptor as a possible mechanism of action. mdpi.com These studies demonstrate the diverse range of pharmacological targets that can be modulated by this versatile chemical scaffold.

Coordination Chemistry and Metal Complexes of 4 Methylpyridine 2 Carboxamide Ligands

Ligand Design and Chelating Properties

4-Methylpyridine-2-carboxamide, a derivative of picolinamide, is an exemplary chelating agent in coordination chemistry. Its design, featuring a pyridine (B92270) ring substituted with a methyl group at the 4-position and a carboxamide group at the 2-position, provides specific electronic and steric properties that influence its interaction with metal ions. The electron-donating nature of the methyl group can enhance the basicity of the pyridine nitrogen, potentially strengthening the coordinate bond.

The structural arrangement of donor atoms in this compound allows for multiple coordination modes. While it is primarily known to function as a bidentate ligand, monodentate coordination is also possible.

Monodentate Mode: The ligand can coordinate to a metal center solely through the pyridine nitrogen atom. This is a common bonding mode for pyridine and its derivatives, particularly if the metal ion's coordination sphere is sterically crowded or if reaction conditions favor this arrangement. wikipedia.orgworktribe.com

Bidentate Mode: The most common and stable coordination fashion for this ligand involves chelation using two donor atoms. This results in the formation of a thermodynamically stable five-membered ring. researchgate.net

Polydentate (Bridging) Mode: In polynuclear complexes, the ligand could theoretically bridge two metal centers, although this is less common than chelation to a single center.

The chelating capability of this compound is rooted in the strategic placement of its two primary donor sites: the nitrogen atom of the pyridine ring and the atoms of the adjacent carboxamide group.

When acting as a neutral ligand, this compound typically coordinates in an N,O-bidentate fashion. The two donor sites are the pyridine nitrogen and the carbonyl oxygen atom of the amide group. This forms a stable five-membered chelate ring with the metal ion.

Alternatively, the amide proton can be lost under basic conditions, allowing the ligand to coordinate as a monoanionic species. In this mode, it acts as an N,N-bidentate ligand, bonding through the pyridine nitrogen and the deprotonated amide nitrogen. researchgate.net This bonding mode has been confirmed by X-ray crystallography in related complexes, such as bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium(II), where two deprotonated ligands coordinate to a palladium(II) center. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction for definitive structural elucidation. sciencepublishinggroup.commdpi.comnih.gov

This compound and its parent compound, picolinamide, form stable complexes with a wide array of transition metals. The specific properties and structure of each complex are dictated by the nature of the metal ion, including its oxidation state, size, and electronic configuration. Complexes have been successfully synthesized with metals such as Cu(II), Zn(II), Ni(II), Co(II), and Ag(I). wikipedia.orgsciencepublishinggroup.commdpi.comjscimedcentral.com For instance, d8 metals like Palladium(II) and Platinum(II) readily form square planar complexes with deprotonated picolinamide-type ligands. researchgate.net

The coordination number and the electronic properties of the central metal ion are the primary determinants of the geometry of the resulting complex. youtube.com Common geometries observed for transition metal complexes include linear, tetrahedral, square planar, and octahedral. wikipedia.orgyoutube.com

For complexes of this compound, a coordination number of four can lead to either a tetrahedral or a square planar geometry. Square planar geometry is particularly common for metal ions with a d8 electron configuration, such as Ni(II), Pd(II), and Pt(II). wikipedia.orgresearchgate.net A coordination number of six invariably results in an octahedral geometry. youtube.com

The table below summarizes the relationship between coordination number and the resulting molecular geometry in transition metal complexes.

| Coordination Number | Molecular Geometry |

| 2 | Linear |

| 4 | Tetrahedral or Square Planar |

| 5 | Trigonal Bipyramidal or Square Pyramidal |

| 6 | Octahedral |

This table presents common coordination geometries for transition metal complexes. wikipedia.orgyoutube.com

As an example, the crystal structure of bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium(II) shows the palladium(II) center in a distorted square-planar coordination environment, with the two bidentate ligands arranged in a trans configuration. researchgate.net This provides a model for the stereochemistry expected for similar complexes of this compound with d8 metals.

Methylpyridine ligands, such as 4-methylpyridine (B42270), have been shown to be effective in the synthesis and stabilization of metal polysulfide clusters. While specific research on this compound in this context is limited, the behavior of the closely related ligand 4-methylpyridine provides significant insight.

Catalytic and Material Science Applications of Metal Complexes

Complexes derived from this compound and related pyridine carboxamide ligands are notable for their versatility, finding applications in catalysis and serving as building blocks for advanced materials. The specific arrangement of donor atoms in these ligands allows for the formation of stable complexes with a variety of transition metals, which can then be harnessed for diverse functions, from mimicking biological enzymes to acting as precursors for nanoparticle synthesis.

Catalytic Applications of Pyridine-Containing Macrocyclic Complexes

While specific catalytic applications focusing directly on macrocycles derived solely from this compound are not extensively detailed in the provided search results, the broader class of pyridine-containing macrocycles is well-established in catalysis. These macrocyclic systems create a unique, structured environment around a metal center. This pre-organized coordination sphere can enhance the catalytic activity and selectivity of the metal ion.

Porphyrins and related carbaporphyrinoid systems, which feature pyridine-like nitrogen coordination, are excellent examples. When complexed with catalytically active metals like nickel(II), palladium(II), and platinum(II), these structures can facilitate a range of chemical transformations. nih.gov The macrocyclic framework constrains the metal ion, leading to unusual reactivity and stability. nih.gov The electronic and structural properties of these complexes can be fine-tuned by modifying the macrocycle, influencing their performance in catalytic reactions such as oxidations and C-C bond formation. nih.gov For instance, iron terpyridine complexes, which share the pyridine-based coordination motif, are effective catalysts, with the ligand playing a key role in stabilizing the low oxidation states of the iron cation that are crucial for the catalytic cycle. nih.gov

Biomimetic Studies for Metallo-proteins and Enzymes (e.g., Bleomycins, Nitrile Hydratase)

The structural and electronic features of this compound make its metal complexes excellent candidates for mimicking the active sites of metalloenzymes. This field of biomimetic chemistry aims to replicate the function of biological catalysts with smaller, synthetic molecules.

Nitrile Hydratase (NHase) Models: Nitrile hydratases are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides under mild conditions, a process of significant industrial interest. researchgate.netmdpi.com These enzymes typically contain a non-heme iron(III) or non-corrin cobalt(III) ion in their active site. The metal is coordinated by nitrogen and sulfur atoms from the protein backbone and amino acid residues. researchgate.net

Researchers have developed synthetic complexes using pyridine- and amide-containing ligands to model the function of NHase. Although direct studies with this compound were not highlighted in the search results, related systems provide insight. The goal is to create catalysts that perform nitrile hydration efficiently and selectively, avoiding the harsh conditions and over-hydrolysis to carboxylic acids often seen in traditional chemical methods. researchgate.net For example, cobalt-based metal-organic frameworks have been used to encapsulate NHase, enhancing its stability and catalytic activity for converting 3-cyanopyridine (B1664610) to nicotinamide. nih.gov The development of small-molecule mimics is crucial for understanding the enzyme's mechanism and for creating robust, reusable catalysts for industrial amide synthesis. mdpi.com

Bleomycin (B88199) (BLM) Models: Bleomycins are a group of glycopeptide antibiotics used in cancer therapy, which function by binding a metal ion (typically iron) and activating molecular oxygen to cleave DNA. The metal-binding domain of bleomycin involves a pyrimidine (B1678525) ring, an imidazole, and an amide group, creating a specific coordination environment that is crucial for its biological activity.

Synthetic analogues designed to mimic this active site often incorporate pyridine and amide functionalities to replicate the coordination and reactivity of the natural system. Metal complexes of these ligands are studied to understand the mechanism of DNA cleavage and to develop new therapeutic agents with improved efficacy or reduced toxicity. The pyridine ring mimics the pyrimidine of BLM, while the carboxamide group replicates the peptide linker's coordinating amide nitrogen.

Precursor Compounds for Low-Temperature Production of Metal Sulfides

Metal complexes of this compound can serve as effective single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. In this approach, a single compound already contains both the metal and the sulfur source (often from a co-ligand like thiocyanate (B1210189) or by using a sulfur-containing derivative of the primary ligand), which are intimately mixed at the molecular level.

When these precursor complexes are heated (thermally decomposed) in an appropriate solvent or atmosphere, they break down at relatively low temperatures to form high-purity metal sulfide nanoparticles. nih.gov This method offers significant advantages over traditional high-temperature syntheses or multi-precursor methods, including:

Lower Synthesis Temperatures: The molecular-level mixing of elements facilitates formation of the desired phase at lower energy inputs.

Control over Stoichiometry: The composition of the final material is dictated by the structure of the precursor complex.

Improved Purity and Homogeneity: The single-source nature reduces contaminants.

For instance, metal-oleate complexes combined with a sulfur source like dodecanethiol have been used to produce copper, zinc, and cadmium sulfide nanoparticles. nih.gov Similarly, the decomposition of polysulfido complexes is a known route to generate metal sulfide clusters and rings. illinois.edu The use of ligands like this compound can help control the decomposition process, influencing the size, shape, and crystallinity of the resulting nanoparticles, which are valuable in applications ranging from photocatalysis to electronics. nih.gov

Interactive Data Table: Applications of Related Pyridine-Carboxamide Complexes

| Application Area | Relevant Ligand/Complex Type | Metal Ion(s) | Key Findings & Significance |

| Catalysis | Terpyridine Complexes | Iron (Fe) | Stabilizes low oxidation states of iron, crucial for promoting C-C bond formation in cross-coupling reactions. nih.gov |

| Biomimetic Chemistry | Nitrile Hydratase Models | Cobalt (Co) | Cobalt-based MOFs enhance the stability and activity of encapsulated nitrile hydratase for amide synthesis. nih.gov |

| Material Synthesis | Metal Oleates / Polysulfidos | Copper (Cu), Zinc (Zn), Cadmium (Cd) | Serve as precursors for the synthesis of metal sulfide nanoparticles at high temperatures. nih.govillinois.edu |

Computational and Theoretical Investigations of 4 Methylpyridine 2 Carboxamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties with a good balance between accuracy and computational cost.

Optimized Molecular Geometries and Conformational Analysis

A crucial first step in computational analysis is determining the most stable three-dimensional structure of the molecule. DFT calculations can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. For 4-Methylpyridine-2-carboxamide, this would involve calculating the precise atomic coordinates of its most stable form.

Conformational analysis would explore the different spatial arrangements of the atoms that can be obtained by rotation around single bonds. For instance, the orientation of the carboxamide group relative to the pyridine (B92270) ring is a key conformational feature. By calculating the energy of different conformers, a potential energy surface can be generated to identify the global minimum (the most stable conformer) and other local minima. Studies on related pyridine dicarboxamides have shown that the molecular conformation can be folded or linear, which can influence properties like hydrate (B1144303) formation mdpi-res.com.

Electronic Structure Analysis (HOMO-LUMO Energy Levels and Gaps)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. DFT calculations provide accurate estimations of these orbital energies and the resulting energy gap.

Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and orbital-orbital interactions within a molecule. It provides a localized picture of the bonding and allows for the quantification of donor-acceptor interactions, which are crucial for understanding hyperconjugation and delocalization effects.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carboxamide group, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms of the amide group would likely show positive potential.

Analysis of Linear and Nonlinear Optical Properties

Computational methods can also be used to predict the linear and nonlinear optical (NLO) properties of molecules. These properties are related to how a molecule interacts with an external electric field, such as that from a laser. Key parameters include the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. DFT calculations can provide reliable predictions of these NBO properties. For this compound, these calculations would help in assessing its potential as an NLO material. Studies on related pyridine derivatives have shown that the substitution pattern and the presence of donor-acceptor groups can significantly influence the NLO response ijcce.ac.irnih.gov.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to study the interaction of a small molecule (ligand) with a biological macromolecule, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates. For this compound, docking studies would involve placing the molecule into the active site of a target protein and calculating the binding affinity, which is a measure of the strength of the interaction. The results would reveal the specific binding mode, including hydrogen bonds and other non-covalent interactions with the amino acid residues of the protein.

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecular system over time. An MD simulation of this compound complexed with a protein would show how the ligand and protein move and interact over a period of time, typically nanoseconds to microseconds. This can provide insights into the stability of the binding mode predicted by docking, the conformational changes that may occur upon binding, and the role of solvent molecules in the interaction. Such simulations are crucial for understanding the detailed mechanism of action of a potential drug molecule.

Ligand-Protein Interaction Analysis and Binding Modes

Computational studies, particularly molecular docking, are essential for predicting how a ligand like this compound might interact with a biological target. While specific docking studies for this compound are not extensively detailed in public literature, analysis of similar pyridine carboxamide derivatives provides significant insight into potential binding behaviors. These studies reveal that the pyridine ring and the carboxamide group are crucial pharmacophores that facilitate interactions within protein active sites.

For instance, molecular docking of various pyridine carboxamide and carbothioamide derivatives with the urease enzyme has demonstrated specific binding modes. nih.gov These studies show that the compounds orient themselves within the enzyme's active site to form key interactions. The binding is often stabilized by a combination of hydrogen bonds, π-π stacking interactions, and van der Waals forces. nih.gov The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the carboxamide linkage are frequently involved in forming hydrogen bonds with amino acid residues. nih.gov

Elucidation of Molecular Binding Mechanisms

The molecular binding mechanism of a ligand is defined by the specific non-covalent interactions it forms with its target protein. For the this compound scaffold, these interactions are primarily driven by its structural and electronic properties. The carboxamide group [-C(O)NH-] is a key player, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). researchgate.net

Molecular docking simulations of related pyridine carboxamide derivatives highlight several recurring interaction motifs:

Hydrogen Bonding: This is a predominant interaction. For example, in studies with urease, the carbonyl oxygen of the ligand formed strong hydrogen bonds with amino acid residues in the active pocket. nih.gov

Hydrophobic Interactions: The methyl group at the 4-position of the pyridine ring can engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues, helping to anchor the ligand in an appropriate conformation.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking or π-cation interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan within the binding site.

These interactions collectively determine the binding affinity and specificity of the molecule for its target. The precise mechanism, including the specific residues involved and the geometry of the binding, can be elucidated through computational methods like molecular dynamics simulations, which model the dynamic nature of the protein-ligand complex over time. plos.org

Predictive Modeling for Biological Activity (e.g., Prediction of Substance Activity Spectra - PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the likely biological activities of a compound based on its 2D structure. cmjpublishers.com The tool compares the structure of the input molecule against a vast database of known bioactive compounds and calculates the probability that the new molecule will exhibit certain biological effects, including pharmacological actions, mechanisms of action, and potential toxicity. way2drug.com

The PASS prediction results are presented as a list of potential activities, each with a corresponding probability "to be active" (Pa) and probability "to be inactive" (Pi). A higher Pa value suggests a greater likelihood of the compound exhibiting that specific activity. This allows researchers to screen virtual compounds even before they are synthesized, prioritizing those with the most promising predicted biological profiles. cmjpublishers.comway2drug.com

While a specific PASS analysis for this compound is not publicly documented, the methodology has been successfully applied to related structures, such as pyridine-4-carbohydrazide derivatives. cmjpublishers.com For a compound like this compound, a PASS analysis could predict a wide spectrum of potential activities, guiding future experimental investigations into its therapeutic potential. The SMILES (Simplified Molecular Input Line Entry System) representation of the molecule would be used as input for online prediction platforms. cmjpublishers.com

Corrosion Inhibition Potential Studies

Theoretical studies using Density Functional Theory (DFT) are powerful tools for investigating the potential of organic molecules to act as corrosion inhibitors. These studies calculate various quantum chemical parameters that correlate with a molecule's ability to adsorb onto a metal surface and protect it from a corrosive environment. eurjchem.comdntb.gov.ua

Although this compound has not been individually studied, computational analysis of structurally similar pyridine derivatives provides valuable insights. eurjchem.com The mechanism of inhibition involves the adsorption of the inhibitor molecule onto the metal surface, which is facilitated by the presence of heteroatoms (like nitrogen and oxygen) and π-electrons in the pyridine ring. These features allow the molecule to donate electrons to the vacant d-orbitals of the metal, forming a protective barrier. chemrevlett.comnih.gov

Key quantum chemical parameters calculated via DFT include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal (back-donation).

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies greater reactivity of the molecule. nih.gov

Hardness (η) and Softness (σ): Hard molecules have a large energy gap, while soft molecules have a small energy gap. Softness is a good indicator of higher inhibition efficiency. eurjchem.com

Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface. dntb.gov.ua

A DFT study on several pyridine derivatives calculated these parameters, providing a basis for ranking their potential as corrosion inhibitors. eurjchem.comresearchgate.net For example, the values for N-methyl-4-chloropyridine-2-carboxamide, a closely related compound, were determined and used to predict its performance. eurjchem.comresearchgate.net

Table 1: Quantum Chemical Parameters for a Related Pyridine Derivative Data derived from a computational study on N-methyl-4-chloropyridine-2-carboxamide, a structurally similar compound, using DFT at the B3LYP/6-31++G (d,p) level. eurjchem.comresearchgate.net

| Parameter | Symbol | Value | Implication for Corrosion Inhibition |

| Energy of HOMO | EHOMO | -0.28014 eV | Indicates electron-donating ability. |

| Energy of LUMO | ELUMO | -0.0461 eV | Relates to electron-accepting ability. |

| Energy Gap | ΔE | 0.23404 eV | A smaller gap suggests higher reactivity and potential inhibition. |

| Hardness | η | 0.11702 eV | Lower hardness indicates greater reactivity. |

| Softness | σ | 8.54555 eV-1 | Higher softness correlates with better inhibition potential. |

Advanced Analytical and Spectroscopic Characterization Techniques in 4 Methylpyridine 2 Carboxamide Research

Vibrational Spectroscopy (Fourier Transform Infrared - FT-IR, FT-Raman) and Spectral Assignments

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of 4-Methylpyridine-2-carboxamide. The vibrational modes of the molecule are sensitive to its geometry and bonding, providing a unique spectroscopic fingerprint.

The FT-IR and FT-Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the pyridine (B92270) ring, the carboxamide group, and the methyl substituent. Key vibrational modes include the N-H stretching of the amide group, typically observed in the range of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide I band is anticipated to appear as a strong absorption in the region of 1650-1680 cm⁻¹. The amide II band, resulting from N-H bending and C-N stretching vibrations, is expected around 1580-1620 cm⁻¹.

The pyridine ring vibrations will manifest as a series of bands in the fingerprint region (below 1600 cm⁻¹). These include C-C and C-N stretching vibrations, as well as in-plane and out-of-plane C-H bending modes. The methyl group will show characteristic symmetric and asymmetric C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3200-3400 |

| Amide | C=O Stretch (Amide I) | 1650-1680 |

| Amide | N-H Bend (Amide II) | 1580-1620 |

| Methyl | C-H Asymmetric Stretch | ~2960 |

| Methyl | C-H Symmetric Stretch | ~2870 |

| Methyl | C-H Asymmetric Bend | ~1450 |

| Methyl | C-H Symmetric Bend | ~1375 |

| Pyridine Ring | C-C/C-N Stretches | 1400-1600 |

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes. By calculating the contribution of each internal coordinate to the normal modes of vibration, PED analysis offers a quantitative description of the vibrational spectra. For this compound, PED analysis would be instrumental in unequivocally assigning the vibrational bands, especially in the fingerprint region where the coupling of various vibrational modes can lead to complex spectral features. This analysis helps in understanding the nature of the vibrational modes and their delocalization over the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the protons of the pyridine ring are expected to appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts and coupling patterns of these protons will be influenced by the positions of the methyl and carboxamide substituents. The methyl protons are expected to resonate as a singlet in the upfield region, likely around δ 2.3-2.6 ppm. The amide protons (NH₂) will likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxamide group is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm), with their specific chemical shifts influenced by the substituents. The methyl carbon will appear at a characteristic upfield chemical shift, generally between δ 15-25 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H3 | 7.2-7.5 | 120-125 |

| Pyridine-H5 | 7.0-7.3 | 122-127 |

| Pyridine-H6 | 8.2-8.5 | 148-152 |

| Methyl-H | 2.3-2.6 | 18-22 |

| Amide-H | 7.5-8.5 (broad) | - |

| Pyridine-C2 | - | 150-155 |

| Pyridine-C3 | - | 120-125 |

| Pyridine-C4 | - | 145-150 |

| Pyridine-C5 | - | 122-127 |

| Pyridine-C6 | - | 148-152 |

| Carbonyl-C | - | 165-170 |

Mass Spectrometry (MS, Liquid Chromatography-Mass Spectrometry - LC-MS, Electrospray Ionization MS - ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of the compound in complex mixtures. Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for the analysis of polar molecules like this compound, as it typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation.

The ESI-MS spectrum of this compound is expected to show a prominent peak corresponding to its protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of this ion, which in turn allows for the confirmation of its elemental formula.